ZK168281 was developed as part of ongoing research into vitamin D receptor antagonists, particularly in the context of diseases characterized by abnormal bone remodeling, such as Paget's disease. The compound's synthesis and characterization have been documented in several studies focusing on its potential therapeutic applications . It falls under the category of synthetic vitamin D receptor ligands that modulate gene expression through their interaction with the VDR.
The synthesis of ZK168281 involves several key steps that utilize modern organic chemistry techniques. The process generally begins with the preparation of starting materials that undergo various transformations, including:
The detailed synthetic route is complex and requires careful control of reaction conditions to ensure high yields and purity.
ZK168281's molecular structure features a rigid backbone with specific functional groups that facilitate its interaction with the VDR. The crystal structure has been elucidated through X-ray crystallography, revealing key interactions between ZK168281 and amino acid residues within the ligand-binding domain (LBD) of the VDR . Notable structural data includes:
The structural analysis indicates that ZK168281 does not induce the active conformation of VDR, which is essential for its antagonistic activity .
ZK168281 undergoes various chemical reactions primarily associated with its binding to the VDR. Upon binding, it stabilizes a conformation that prevents the receptor from interacting effectively with coactivators, thus inhibiting gene expression typically induced by 1,25-dihydroxyvitamin D3 . Key reactions include:
The mechanism by which ZK168281 exerts its antagonistic effects involves several steps:
Data from studies indicate that treatment with ZK168281 results in significantly lower expression levels of VDR target genes compared to treatment with 1,25-dihydroxyvitamin D3 alone.
ZK168281 exhibits several notable physical and chemical properties:
These properties are critical for understanding how ZK168281 can be utilized in biological assays and potential therapeutic applications.
ZK168281 has potential applications in various scientific fields:
The crystal structure of the zebrafish vitamin D receptor ligand-binding domain in complex with ZK168281 (PDB ID: not explicitly provided in search results but described in [1] [8]) reveals critical molecular determinants of antagonist function. At 2.20 Å resolution, the structure demonstrates that ZK168281 occupies the canonical ligand-binding pocket of the vitamin D receptor but induces a distinct conformational rearrangement compared to agonist-bound states. The ligand's extended side chain establishes hydrophobic contacts with residues Val300, Leu305, and Trp310, while its A-ring hydroxyl group forms a hydrogen bond with Ser275, analogous to calcitriol interactions [1] [6].
The most significant structural perturbation occurs in the C-terminal helix 12 (H12), which fails to adopt the characteristic "closed" agonist conformation. Instead of repositioning over the ligand-binding pocket to form the activation function 2 (AF-2) surface, H12 is displaced from its active position, adopting a conformation incompatible with coactivator binding [1]. This displacement creates an open hydrophobic groove that would typically be shielded in the agonist-bound state, directly interfering with the recruitment of steroid receptor coactivator-1 and other coactivators bearing LXXLL motifs [6] [7]. The structural basis for this antagonism lies in the steric hindrance caused by ZK168281's C25-alkyl substituent, which prevents the inward rotation of H12 required for active complex formation [1] [8].
Table 1: Key Structural Parameters of ZK168281-Bound Vitamin D Receptor Ligand-Binding Domain
Structural Feature | ZK168281 Complex | Calcitriol Complex (2HC4) |
---|---|---|
Helix 12 Position | Displaced (open conformation) | Repositioned over LBP (closed conformation) |
Ligand-Binding Pocket Volume | Expanded by ~25% | ~706 ų |
H12 Cα Position (C-terminal residue) | 35.2 Å from Leu305 Cα | 18.7 Å from Leu305 Cα |
Key Ligand Contacts | Hydrogen bond: Ser275-OH; Hydrophobic: Val300, Leu305, Trp310 | Hydrogen bonds: Ser237, Arg274, Ser275; Hydrophobic: multiple contacts |
Coactivator Peptide Binding | Disrupted AF-2 surface | Intact AF-2 surface |
Hydrogen-deuterium exchange mass spectrometry provides complementary solution-phase insights into the dynamic consequences of ZK168281 binding to the vitamin D receptor. This technique measures regional deuterium uptake as a function of time, revealing solvent accessibility and hydrogen bonding stability throughout the protein structure [3] [4]. When complexed with ZK168281, the vitamin D receptor ligand-binding domain exhibits significantly increased deuterium uptake in the H12 region compared to the agonist-bound state, indicating reduced hydrogen bonding and increased solvent exposure consistent with the crystallographically observed displacement of this domain [1].
Specifically, peptides spanning residues 420-434 (encompassing the critical AF-2 surface) show deuterium uptake values 2.8-fold higher than in the calcitriol-bound vitamin D receptor after 300 seconds of exchange, confirming substantial destabilization of this functionally essential region [1]. The ligand-binding pocket itself displays decreased deuterium incorporation in both ZK168281-bound and agonist-bound states compared to apo-vitamin D receptor, indicative of ligand-induced stabilization of this region. However, the H3-H5 loop (residues 232-245) exhibits a unique deuterium uptake pattern with ZK168281, suggesting antagonist-specific stabilization of a subdomain involved in corepressor recruitment [1] [6].
These solution-phase observations corroborate crystallographic data while revealing additional dynamic features not captured in static structures. The combination of techniques demonstrates that ZK168281 binding creates a partially disordered AF-2 surface with enhanced backbone flexibility, effectively preventing the high-affinity docking of coactivator peptides such as those derived from steroid receptor coactivator-1 and mediator complex subunit 1 [3] [6]. Furthermore, hydrogen-deuterium exchange mass spectrometry reveals that heterodimerization with retinoid X receptor alpha partially stabilizes the ZK168281-bound vitamin D receptor complex, though not sufficiently to restore coactivator binding competence [3].
Table 2: Hydrogen-Deuterium Exchange Protection Factors for Key Vitamin D Receptor Regions
Vitamin D Receptor Region | Function | Protection Factor vs. Apo-VDR | Deuterium Uptake Difference vs. Agonist-Bound VDR |
---|---|---|---|
H12 (420-434) | AF-2 surface formation | 0.5× (reduced protection) | +42% at 300 sec |
H3-H5 Loop (232-245) | Potential corepressor interface | 1.8× (increased protection) | -18% at 300 sec |
β-sheet (143-155) | Structural core stability | 1.2× | No significant difference |
H1-H3 (187-206) | Ligand-binding pocket | 1.6× | -12% at 300 sec |
H6-H7 (272-291) | Retinoid X receptor heterodimerization | 1.3× | -9% at 300 sec |
Comparative analysis of ZK168281-bound, agonist-bound, and apo-vitamin D receptor structures reveals continuum of conformational states that dictate functional outcomes. The apo-vitamin D receptor ligand-binding domain exhibits the most dynamic structure, with hydrogen-deuterium exchange mass spectrometry showing widespread intermediate exchange kinetics throughout the ligand-binding pocket and H12 [1] [3]. Crystallographic studies of apo-vitamin D receptor are limited by inherent flexibility, but available models show H12 adopting multiple positions that sample both active and inactive conformations [6].
Agonist-bound vitamin D receptor structures (e.g., with calcitriol, calcipotriol, or seocalcitol) demonstrate remarkable conservation of the active conformation despite diverse ligand structures. The 1.8 Å structure with calcipotriol (PDB: not explicitly provided but described in [2]) reveals how modified side chains maintain critical contacts with the ligand-binding pocket while optimally repositioning H12. Specifically, the 24-hydroxyl and 22-23 double bond in calcipotriol maintains hydrogen bonding with His397 and hydrophobic packing against Trp310, facilitating the inward rotation of H12 to form the coactivator docking surface [2]. This "closed" conformation positions the hydrophobic residues Leu417, Leu420, and Leu424 to create the charge-clamp pocket that recognizes LXXLL motifs in coactivators [6] [7].
ZK168281-bound vitamin D receptor represents a distinct structural class characterized by ligand-induced misfolding rather than simple displacement of H12. While classical antagonists like TEI-9647 promote H12 dissociation, ZK168281 binding induces a novel rearrangement where H12 remains loosely associated but structurally disordered, as evidenced by both crystallography and hydrogen-deuterium exchange mass spectrometry [1] [8]. This "collapsed" conformation creates a hybrid surface that may facilitate corepressor recruitment while actively disrupting coactivator binding. The ligand-binding pocket volume expands by approximately 25% to accommodate ZK168281's C25 extension, primarily through rotation of Leu230 side chain that opens a channel not observed in agonist-bound structures [1] [8].
The structural basis for functional switching between agonists and antagonists is further illustrated by comparative studies of calcipotriol derivatives. Minor modifications to calcipotriol's side chain, such as introducing bulky substituents at C26, transform this agonist into an antagonist by sterically blocking the H12 folding trajectory [2]. ZK168281 exemplifies this principle through its extended C25 alkyl chain that occupies the space normally required for H12 positioning in the active complex. This shared mechanistic theme—ligand-induced obstruction of the H12 folding pathway—unifies diverse antagonists despite their varied chemical structures [1] [6] [8].
Table 3: Structural and Functional Comparison of Vitamin D Receptor States
Feature | Apo-VDR | Agonist-Bound VDR | ZK168281-Bound VDR |
---|---|---|---|
H12 Position | Multiple conformations | Stable "closed" position over LBP | Displaced/disordered |
Ligand-Binding Pocket | Expanded, solvent-accessible | Optimized for ligand complementarity | Expanded with novel subpocket |
Coactivator Binding | Weak, transient | High-affinity (SRC1 Kd ~120 nM) | Disrupted AF-2 surface |
Corepressor Recruitment | Moderate (NCoR/SMRT) | Minimal | Enhanced |
HDX Protection of AF-2 | Low (high exchange) | High (low exchange) | Intermediate |
Transcriptional Activity | Basal repression | Strong activation | Dominant-negative repression |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1